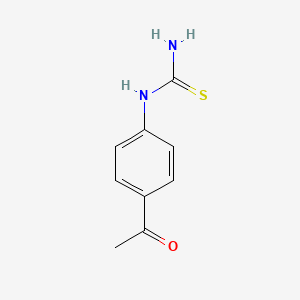

(4-Acetylphenyl)thiourea

描述

Structure

3D Structure

属性

IUPAC Name |

(4-acetylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUKYOXYSWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370651 | |

| Record name | (4-acetylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71680-92-7 | |

| Record name | 71680-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-acetylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71680-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Acetylphenyl)thiourea

CAS Number: 71680-92-7

This technical guide provides a comprehensive overview of (4-Acetylphenyl)thiourea, a molecule of interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities, supported by experimental methodologies and spectroscopic data.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₀N₂OS, is a derivative of thiourea featuring a 4-acetylphenyl substituent. Its chemical structure combines the functionalities of a ketone and a thiourea, making it a versatile scaffold for further chemical modifications and a candidate for various biological activities.

| Property | Value |

| CAS Number | 71680-92-7 |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| Melting Point | 215°C |

| Boiling Point | 354.3°C at 760 mmHg |

| LogP | 2.318 |

Synthesis

The synthesis of this compound can be achieved through the reaction of 4-aminoacetophenone with an isothiocyanate precursor. A common and effective method involves the in situ generation of acetyl isothiocyanate from acetyl chloride and a thiocyanate salt, which then reacts with the amine.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of N-acyl-N'-arylthioureas.[2]

Materials:

-

4-Aminoacetophenone

-

Acetyl chloride

-

Potassium thiocyanate (KSCN)

-

Anhydrous acetone

-

Ice-cooled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of potassium thiocyanate (1.05 equivalents) in anhydrous acetone.

-

To the stirred suspension, add acetyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.

-

After the addition of acetyl chloride is complete, add a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture.

-

Once the addition is complete, reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into ice-cooled water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be inferred from data on closely related compounds.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 7.0-8.0 ppm. The methyl protons of the acetyl group would appear as a sharp singlet around δ 2.5 ppm. The N-H protons of the thiourea moiety would appear as broad singlets at a more downfield chemical shift, the exact position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 180-190 ppm. The carbonyl carbon of the acetyl group will resonate at a lower field, typically around δ 195-205 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, and the methyl carbon of the acetyl group will be observed at approximately δ 25-30 ppm.

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹

-

C=O stretching (ketone): A strong, sharp peak around 1680 cm⁻¹

-

C=S stretching (thiourea): A band in the region of 1200-1300 cm⁻¹ and another around 700-800 cm⁻¹

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.25 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the thiourea moiety.

Biological Activity

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of both hydrogen bond donor and acceptor groups, along with a lipophilic aromatic ring, allows these molecules to interact with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal potential of thiourea derivatives. While specific data for this compound is limited, related compounds have shown significant activity against a range of pathogens. For instance, some thiourea derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anticancer Activity

Thiourea derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[4] The mechanism of action is often attributed to their ability to induce apoptosis or interfere with key cellular signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal and materials chemistry. Its straightforward synthesis and the known biological activities of the thiourea scaffold make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its synthesis and evaluation. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

References

- 1. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial and Anticancer Activities of Quercetin Thiourea Derivative - Iranian Journal of Medical Microbiology [ijmm.ir]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Acetylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (4-Acetylphenyl)thiourea. The document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical and biological pathways to support researchers in the fields of medicinal chemistry, drug discovery, and materials science.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in various scientific disciplines. Their unique structural features, including the thiocarbonyl group and hydrogen-bonding capabilities of the amine protons, contribute to a wide array of chemical and biological activities.[1] this compound, a specific derivative, holds promise as a scaffold for the development of novel therapeutic agents and functional materials. The presence of the acetyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This guide offers a detailed methodology for the synthesis of this compound and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and straightforward two-step, one-pot reaction. This method involves the in-situ generation of an acyl isothiocyanate from acetyl chloride and ammonium thiocyanate, followed by the reaction with 4-aminoacetophenone.

Experimental Protocol

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

Acetonitrile

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure: [4]

-

To a suspension of ammonium thiocyanate (0.10 mol) in 30 ml of anhydrous acetone in a round-bottom flask, add a solution of acetyl chloride (0.10 mol) in 30 ml of acetone dropwise using a dropping funnel.

-

Reflux the reaction mixture for 30 minutes. The formation of acetyl isothiocyanate occurs in this step.

-

After cooling the mixture to room temperature, add a solution of 4-aminoacetophenone (0.10 mol) in 10 ml of acetone.

-

Reflux the resulting mixture for an additional 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into acidified cold water.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water and then recrystallize from acetonitrile to obtain the purified this compound.

-

Dry the purified product in a vacuum oven.

Characterization

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| Appearance | Crystalline solid |

| Melting Point | ~180-185 °C (estimated) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[1][5][6]

Table 1: Predicted FTIR Spectral Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3100 |

| C-H (aromatic) | Stretching | ~3100 - 3000 |

| C-H (methyl) | Stretching | ~2950 - 2850 |

| C=O (acetyl) | Stretching | ~1670 |

| C=C (aromatic) | Stretching | ~1600, 1500 |

| C=S (thiourea) | Stretching | ~1350 - 1150 |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.5 | Singlet | 3H |

| Aromatic-H | ~7.6 - 8.0 | Multiplet | 4H |

| -NH₂ (thiourea) | ~9.5 (broad) | Singlet | 2H |

| -NH- (thiourea) | ~10.0 (broad) | Singlet | 1H |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~27 |

| Aromatic C-H | ~118 - 130 |

| Aromatic C-N | ~140 |

| Aromatic C-C=O | ~135 |

| C=O (acetyl) | ~197 |

| C=S (thiourea) | ~183 |

Potential Biological Activities and Signaling Pathways

Thiourea derivatives have been extensively studied for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[7][8][9][10][11] The mechanism of action for their antimicrobial and anticancer effects is often attributed to their ability to interfere with key cellular processes.

Antimicrobial Activity

The antimicrobial activity of thiourea derivatives is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[8] The sulfur and nitrogen atoms in the thiourea moiety can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]

Anticancer Activity

In the context of cancer, thiourea derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9] One of the proposed mechanisms involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and growth. By inhibiting components of this pathway, this compound and its analogs could potentially lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The methodologies and data presented herein serve as a valuable resource for researchers aiming to explore the potential of this and related thiourea derivatives in drug discovery and other applications. The outlined synthetic protocol is robust and can be readily implemented in a standard laboratory setting. The comprehensive characterization data, although predictive, offers a solid baseline for structural verification. The exploration of the biological activities of this compound, particularly its potential as an antimicrobial or anticancer agent, warrants further investigation. The provided visualization of a potential signaling pathway offers a conceptual starting point for mechanistic studies.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 4. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

A Technical Deep Dive into the Crystal Structure of N-(4-acetylphenyl)-N'-benzoyl-thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the synthesis, crystallographic features, and potential biological implications of N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a consolidated resource of structural data, experimental protocols, and visual representations of their molecular and interaction frameworks to facilitate further research and development in this area.

Introduction

N-acyl-N'-aryl-thiourea derivatives represent a versatile class of organic compounds characterized by a central thiourea backbone flanked by acyl and aryl moieties. The presence of the N-(4-acetylphenyl) group, in particular, offers a unique combination of a reactive acetyl group and an aromatic system, making these derivatives attractive candidates for drug design and development. Their biological activities are diverse, with studies reporting potential anticancer, antimicrobial, and enzyme inhibitory properties for the broader class of thiourea derivatives. Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships and designing novel therapeutic agents with improved efficacy and selectivity.

Synthesis and Crystallization

The synthesis of N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives typically follows a straightforward and efficient two-step one-pot reaction.

General Synthetic Protocol

The synthesis is generally achieved through the reaction of a substituted benzoyl chloride with a thiocyanate salt, followed by the in-situ reaction of the resulting benzoyl isothiocyanate with 4-aminoacetophenone.

Step 1: Formation of Benzoyl Isothiocyanate

A solution of the desired substituted benzoyl chloride in a dry organic solvent, such as acetone or acetonitrile, is added dropwise to a stirred suspension of a thiocyanate salt, commonly potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the benzoyl isothiocyanate intermediate.

Step 2: Formation of the N-(4-acetylphenyl)-N'-benzoyl-thiourea Derivative

To the freshly prepared solution of benzoyl isothiocyanate, a solution of 4-aminoacetophenone in the same solvent is added. The reaction mixture is then refluxed for a period of time, typically ranging from 2 to 6 hours, to drive the reaction to completion.

Crystallization

Upon cooling, the crude product often precipitates from the reaction mixture. Recrystallization from a suitable solvent or solvent mixture, such as ethanol, ethyl acetate, or a mixture of chloroform and hexane, is performed to obtain single crystals of high purity suitable for X-ray diffraction analysis.

The overall synthetic workflow can be visualized as follows:

Crystallographic Data and Molecular Geometry

The crystal structures of several N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters for representative compounds is presented in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea[1] | C₁₆H₁₃N₃O₄S | Monoclinic | P2₁/c | 10.345(2) | 10.689(2) | 15.011(3) | 98.45(3) | 1640.1(6) | 4 |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[2] | C₁₆H₁₂Cl₂N₂O₂S | Monoclinic | P2₁/n | 12.189(3) | 8.998(2) | 16.213(4) | 109.11(3) | 1678.1(7) | 4 |

Key Structural Features:

-

Planarity and Conformation: The thiourea moiety (S=C-N-C) in these derivatives generally adopts a planar or near-planar conformation. The molecule typically exists in a trans-cis conformation with respect to the C-N bonds of the thiourea core. This conformation is often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and one of the thioamide protons, forming a six-membered pseudo-ring.

-

Dihedral Angles: The aromatic rings (the 4-acetylphenyl ring and the substituted benzoyl ring) are not coplanar with the central thiourea fragment. The dihedral angles between these planes vary depending on the nature and position of the substituents on the benzoyl ring, which can influence the overall molecular packing. For instance, in N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the dihedral angle between the two aromatic rings is 33.32(6)°.[2]

-

Bond Lengths and Angles: The C=S and C=O bond lengths are consistent with their double bond character. The C-N bond lengths within the thiourea core exhibit partial double bond character, indicating electron delocalization across this fragment.

A generalized molecular structure highlighting the key functional groups and their relationships is depicted below.

Experimental Protocols

Synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[2]

-

Preparation of 2,4-dichlorobenzoyl isothiocyanate: To a solution of potassium thiocyanate (10 mmol) in 20 mL of anhydrous acetone, a solution of 2,4-dichlorobenzoyl chloride (10 mmol) in 20 mL of anhydrous acetone was added dropwise under an inert atmosphere. The reaction mixture was then refluxed for 3 hours.

-

Synthesis of the thiourea derivative: After cooling the reaction mixture to room temperature, a solution of 4-aminoacetophenone (10 mmol) in acetone was added. The resulting mixture was stirred at room temperature for an additional 2 hours.

-

Isolation and purification: The solvent was removed under reduced pressure, and the resulting solid was washed with distilled water and then recrystallized from ethanol to yield the pure product.

Single-Crystal X-ray Diffraction Analysis

A single crystal of suitable dimensions is mounted on a goniometer. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Potential Biological Signaling Pathways

While specific signaling pathways for N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives are still under investigation, research on the broader class of N-aroyl-N'-aryl thioureas suggests several potential mechanisms of action, particularly in the context of cancer therapy.

-

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit inhibitory activity against urease, a bacterial enzyme, and carbonic anhydrase. In the context of cancer, enzymes like tyrosine kinases (e.g., EGFR, HER-2) are potential targets.[3] The thiourea scaffold can act as a pharmacophore that interacts with the active site of these enzymes.

-

Induction of Apoptosis: Several studies have reported that thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells. This can occur through various pathways, including the activation of caspases, which are key executioners of apoptosis.

-

Disruption of Microtubule Dynamics: Some N-aryl-N'-(2-chloroethyl)ureas, structurally related to the compounds of interest, have been shown to act as antimitotic agents by disrupting microtubule polymerization through the alkylation of β-tubulin.[4]

A putative signaling pathway for the anticancer activity of these compounds, based on the activities of related thiourea derivatives, is illustrated below.

Conclusion

N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. This technical guide has provided a detailed overview of their synthesis, crystal structure, and potential biological mechanisms. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug discovery. Further investigations into the synthesis of a wider range of derivatives and the elucidation of their specific biological targets and signaling pathways are warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Studies on the crystal structure and characterization of N-(4-acetylphenyl)-Nâ-(2-nitrobenzoyl)-thiourea - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (4-Acetylphenyl)thiourea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of (4-Acetylphenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. The document details the synthetic protocol, experimental methodologies for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the anticipated spectral data based on the analysis of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

This compound can be synthesized via the reaction of 4-aminoacetophenone with acetyl isothiocyanate, which is generated in situ from the reaction of acetyl chloride with ammonium thiocyanate.

Experimental Protocol: Synthesis

Materials:

-

4-Aminoacetophenone

-

Acetyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

A solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (50 mL) at room temperature.

-

The reaction mixture is refluxed for 30 minutes to facilitate the formation of acetyl isothiocyanate.

-

After cooling the mixture to room temperature, a solution of 4-aminoacetophenone (0.10 mol) in anhydrous acetone (20 mL) is added.

-

The resulting mixture is then refluxed for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing cold water, acidified with a small amount of HCl.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from ethanol or an ethanol-water mixture to yield the pure compound.

-

The purified product is dried in a vacuum oven.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is performed using FTIR and NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet or an ATR accessory.

-

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

The following table summarizes the expected characteristic absorption bands for this compound. These values are estimated based on the typical vibrational frequencies of the functional groups present and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-3100 | N-H Stretching | Amide (Thiourea) |

| 3100-3000 | C-H Stretching (Aromatic) | Phenyl ring |

| ~1680 | C=O Stretching | Acetyl group |

| ~1600, ~1480 | C=C Stretching (Aromatic) | Phenyl ring |

| ~1550 | N-H Bending | Amide (Thiourea) |

| ~1360 | C-H Bending (Symmetric) | Methyl group |

| ~1250 | C-N Stretching | Amide (Thiourea) |

| ~1180 | C=S Stretching | Thiourea |

| ~840 | C-H Bending (Out-of-plane) | p-disubstituted |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz.

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.

-

The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) to yield the final NMR spectra.

The following table outlines the anticipated chemical shifts for the protons in this compound. The chemical shifts are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet | 1H | N-H (Thiourea) |

| ~8.5-9.5 | Singlet | 1H | N-H (Thiourea) |

| ~7.9-8.1 | Doublet | 2H | Aromatic C-H |

| ~7.6-7.8 | Doublet | 2H | Aromatic C-H |

| ~2.5 | Singlet | 3H | -C(=O)CH₃ |

The following table presents the estimated chemical shifts for the carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C =O (Acetyl) |

| ~180 | C =S (Thiourea) |

| ~142 | Aromatic C -N |

| ~135 | Aromatic C -C=O |

| ~129 | Aromatic C -H |

| ~120 | Aromatic C -H |

| ~27 | -C(=O)C H₃ |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

Potential Biological Activities of (4-Acetylphenyl)thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetylphenyl)thiourea derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. Their unique structural features, characterized by a central thiourea core flanked by an acetyl-substituted phenyl ring and another variable moiety, allow for diverse chemical modifications, leading to a broad range of pharmacological effects. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and underlying mechanisms of these derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes complex pathways and workflows to support further research and drug development efforts in this promising area.

Introduction

Thiourea and its derivatives have long been recognized in medicinal chemistry for their significant therapeutic potential. These organosulfur compounds are structurally analogous to urea but possess a sulfur atom in place of oxygen, which imparts distinct chemical properties and biological activities. The thiourea scaffold, SC(NH₂)₂, can be readily substituted at its nitrogen atoms, making it a valuable building block for creating extensive libraries of bioactive molecules.

Derivatives of thiourea are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and enzyme inhibitory activities. The presence of the thiocarbonyl group and N-H protons allows these molecules to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites, which is often key to their biological function.

This guide focuses specifically on derivatives featuring the (4-acetylphenyl) moiety. The acetyl group on the phenyl ring provides an additional site for chemical modification and can influence the electronic properties and steric profile of the molecule, potentially enhancing its biological efficacy and target specificity. Understanding the synthesis, activity spectrum, and experimental evaluation of these specific derivatives is crucial for harnessing their full potential in the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of N-acyl/aroyl thiourea derivatives, including those with a (4-acetylphenyl) group, is typically a straightforward and high-yield process. The most common method involves the reaction of an acyl or aroyl isothiocyanate with a primary amine. The isothiocyanate intermediate is often generated in situ to maximize reactivity and yield.

2.1 General Synthesis Protocol

A widely used procedure involves a two-step, one-pot synthesis:

-

Formation of Isothiocyanate: An acid chloride is reacted with a thiocyanate salt (such as potassium or ammonium thiocyanate) in a dry solvent like acetone. This reaction forms the reactive acyl isothiocyanate intermediate in situ.

-

Thiourea Formation: A primary amine, in this case, 4-aminoacetophenone, is added to the reaction mixture. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N,N'-disubstituted thiourea derivative.

The final product is typically precipitated by pouring the reaction mixture into cold water and can be purified by recrystallization from a suitable solvent, such as ethanol.

Example Synthesis: N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide

A specific example is the synthesis of N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide. In this procedure, 2,4-dichlorobenzoyl chloride is refluxed with potassium thiocyanate in anhydrous acetone to generate 2,4-dichlorobenzoyl isothiocyanate. Subsequently, a solution of 4-aminoacetophenone in acetone is added, and the mixture is refluxed for several hours to yield the final product.

Potential Biological Activities

This compound derivatives and their structural analogs have been evaluated for a multitude of biological activities. Their efficacy is often linked to the nature of the substituents on the second nitrogen atom, which can modulate lipophilicity, electronic properties, and steric interactions with biological targets.

3.1 Anticancer and Cytotoxic Activity

Thiourea derivatives are a promising class of anticancer agents. Several this compound analogs have demonstrated potent cytotoxic effects against various human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of crucial enzymes like topoisomerases, or interference with cell signaling pathways.

Recent studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with potent antiproliferative activity against A549 human lung adenocarcinoma cells.[1] Specifically, derivatives featuring an oxime moiety showed enhanced cytotoxicity, with IC₅₀ values in the low micromolar range, surpassing the efficacy of cisplatin in some cases.[1]

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-[(4-acetylphenyl)...] deriv. (Cmpd 22) | A549 (Lung) | 2.47 | [1] |

| 3-[(4-acetylphenyl)...] deriv. (Cmpd 21) | A549 (Lung) | 5.42 | [1] |

| 3,4-dichlorophenylthiourea (analog) | SW620 (Metastatic Colon) | 1.5 ± 0.72 | [2] |

| 4-(trifluoromethyl)phenylthiourea (analog) | SW620 (Metastatic Colon) | 5.8 ± 0.76 | [2] |

| Dipeptide Thiourea (Cmpd 11) | BGC-823 (Gastric) | 19.2 - 112.5 | [3] |

| Dipeptide Thiourea (Cmpd 11) | A-549 (Lung) | 20.9 - 103.6 |[3] |

3.2 Antimicrobial Activity

The thiourea scaffold is present in numerous compounds with significant antibacterial and antifungal properties. This compound derivatives have been shown to be effective against a range of pathogens, including drug-resistant strains. Their mechanism often involves disrupting cell wall integrity or inhibiting essential bacterial enzymes.

For example, certain 4-chloro-3-nitrophenylthiourea derivatives exhibit high activity against both standard and hospital strains of staphylococci, with Minimum Inhibitory Concentration (MIC) values as low as 2–4 µg/mL.[4] Thiazole-containing thiourea derivatives have also shown remarkable activity, with MIC values ranging from 0.78 to 3.125 μg/mL against both Gram-positive and Gram-negative bacteria.[5]

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-chloro-3-nitrophenylthioureas | Staphylococci | 2–64 µg/mL | [4] |

| Thiazole-thiourea hybrids | S. aureus, E. coli, K. pneumonia | 0.78–3.125 µg/mL | [5] |

| 1,3-thiazole derivatives | Gram-positive cocci | 2–32 µg/mL | [6] |

| N-benzoylthioureas | Fungi, Gram-positive bacteria | Selective activity |[7] |

3.3 Enzyme Inhibition

The ability of the thiourea moiety to interact with metal ions in enzyme active sites makes these derivatives potent inhibitors of various enzymes.

-

Urease Inhibition: Urease is a key virulence factor for bacteria like Helicobacter pylori. N-((4-acetylphenyl)carbamothioyl)pivalamide has been identified as a urease inhibitor, showing 73.8% inhibition in assays.[8] Other N-acylthiourea derivatives have demonstrated excellent urease inhibition with IC₅₀ values as low as 0.16 µM.[9]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. N-((4-acetylphenyl)carbamothioyl)pivalamide showed potent activity against both AChE and BChE, with IC₅₀ values of 26.23 and 30.9 ppm, respectively.[8]

-

Other Enzymes: Thiourea derivatives have also been reported to inhibit other enzymes like α-amylase, topoisomerases, and carbonic anhydrase.[5][8][10]

Table 3: Enzyme Inhibitory Activity of Selected this compound and Related Derivatives

| Compound Name/Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | 26.23 ppm | [8] |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | 30.9 ppm | [8] |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease | 91.5 ppm | [8] |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | α-Amylase | 160.33 ppm | [8] |

| Thiazole-thiourea hybrid (Cmpd 4h) | S. aureus DNA Gyrase | 1.25 ± 0.12 µM | [5] |

| N-monoarylacetothiourea (Cmpd b19) | Urease | 0.16 ± 0.05 µM |[9] |

Key Experimental Methodologies

Standardized protocols are essential for the reliable evaluation of the biological activities of novel compounds. Below are detailed methodologies for key assays cited in the evaluation of thiourea derivatives.

4.1 MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

-

Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

4.2 Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 × 10⁵ CFU/mL.[18]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[16]

4.3 Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[19]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.5), the urease enzyme solution (e.g., from Jack bean), and various concentrations of the inhibitor.[20]

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Add the urea substrate to initiate the enzymatic reaction and incubate for a defined time.

-

Ammonia Detection: Stop the reaction and add the detection reagents. The Berthelot method uses a phenol-hypochlorite solution that reacts with the ammonia produced to form a blue-green indophenol compound.[19]

-

Absorbance Reading: Measure the absorbance of the colored product spectrophotometrically (typically between 625-670 nm).[19]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.[20]

4.4 DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[21]

-

Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of approximately 1.0 at 517 nm.[21]

-

Reaction: Add various concentrations of the test compound to the DPPH solution.[22]

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[22][23]

-

Absorbance Reading: Measure the decrease in absorbance at 517 nm. The purple DPPH is reduced to a yellow-colored product by the antioxidant.[21]

-

Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals.[21]

Conclusion

This compound derivatives are a highly versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis allows for the creation of diverse chemical libraries, and their core structure is amenable to a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting effects. The data and protocols summarized in this guide highlight the significant potential of these molecules. Further investigation, focusing on optimizing lead compounds and elucidating detailed mechanisms of action through structure-activity relationship studies, will be crucial in translating this potential into novel therapeutic agents.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unica.it [iris.unica.it]

- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. marinebiology.pt [marinebiology.pt]

An In-depth Technical Guide to the Anticancer Properties of Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Their unique structural features, including the presence of a thione group (C=S) and two amino groups, allow for extensive structural modifications and facilitate interactions with a wide array of biological targets.[3][4] These interactions, which include hydrogen bonding and π-π stacking, are crucial for their ability to modulate key cellular processes involved in carcinogenesis.[3] This technical guide provides a comprehensive overview of the current research on thiourea derivatives, focusing on their mechanisms of action, anticancer activity, and the experimental protocols used for their evaluation.

Mechanisms of Action and Key Signaling Pathways

Thiourea derivatives exert their anticancer effects through a multi-targeted approach, inhibiting various enzymes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3] This pleiotropic activity makes them attractive candidates for overcoming drug resistance associated with single-target therapies.[5][6]

1. Enzyme Inhibition:

A primary mechanism of action for many thiourea derivatives is the inhibition of key enzymes involved in cancer progression.[3] These include:

-

Protein Tyrosine Kinases (PTKs): PTKs are crucial regulators of cell signaling pathways that control growth, differentiation, and survival. Thiourea derivatives have been shown to be potent inhibitors of both receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, and non-receptor tyrosine kinases.[5][7][8] Inhibition of these kinases disrupts downstream signaling, leading to suppressed tumor growth and angiogenesis.

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Certain thiourea derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and inducing cytotoxic DNA damage in cancer cells.[2][5][7]

-

Other Enzymes: Other notable enzyme targets include sirtuins, carbonic anhydrase (CA), and cyclooxygenase-2 (COX-2), all of which play significant roles in cancer cell metabolism, survival, and inflammation.[1][2][9]

The following diagram illustrates the multi-target nature of thiourea derivatives.

2. Modulation of Signaling Pathways:

By inhibiting key enzymes, thiourea derivatives modulate critical intracellular signaling cascades. One such pathway is the Wnt/β-catenin pathway, which is often dysregulated in human cancers. Certain trifluoromethyl-containing thiourea derivatives have been found to suppress the proliferation and migration of cancer cells by inhibiting this pathway.[10]

The diagram below depicts the inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by a thiourea derivative.

Quantitative Anticancer Activity

The cytotoxic potential of novel thiourea derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency. The data below, compiled from various studies, summarizes the in vitro anticancer activity of representative thiourea compounds.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Pyrazole-containing thioureas | MCF-7 (Breast) | 0.08 - 0.71 µM | [7] |

| Benzothiazole-thioureas | THP-1 (Leukemia) | 31.16 - 46.60 µM | [7] |

| Bis-benzo[d][1][7]dioxol-5-yl thiourea (Cmpd 36) | HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast) | 2.4 µM, 1.5 µM, 4.5 µM | [3] |

| Bis-thiourea (Cmpd 45) | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | 1.1 µM, 1.2 µM, 2.4 µM | [3] |

| 3,5-bis(trifluoromethyl)phenyl-containing (Cmpd 10e) | NCI-H460 (Lung), HepG2 (Liver), HCT116 (Colon) | 1.86 µM, 6.21 µM, 6.42 µM | [8] |

| Fluorinated pyridine-thiourea (Cmpd 4a) | HepG2 (Liver) | 4.8 µg/mL | [11] |

| 3-(trifluoromethyl)phenylthioureas | SW480 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 µM | [10] |

| Diarylthiourea (Cmpd 4) | MCF-7 (Breast) | 338.33 µM | [12] |

| Gold and Silver-thiourea complexes | HeLa (Cervical), A549 (Lung), Jurkat (Leukemia) | Showed excellent cytotoxic values | [13][14][15] |

Experimental Protocols

The evaluation of novel thiourea derivatives involves a standardized workflow, from chemical synthesis to detailed biological assays.

1. General Synthesis of N,N'-Disubstituted Thiourea Derivatives

The synthesis of thiourea derivatives is often straightforward. A common method involves the reaction of an isothiocyanate with a primary or secondary amine.

-

Step 1: Formation of Isothiocyanate: An aromatic or aliphatic amine is treated with thiophosgene or a related reagent in a suitable solvent (e.g., dichloromethane, acetone) to form the corresponding isothiocyanate intermediate.

-

Step 2: Reaction with Amine: The purified isothiocyanate is then reacted with a different amine (aromatic or aliphatic) in a solvent like acetone or tetrahydrofuran (THF) at room temperature or under reflux.

-

Step 3: Purification: The resulting N,N'-disubstituted thiourea derivative precipitates out of the solution or is obtained after solvent evaporation. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

2. MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiourea derivatives (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Novel thiourea derivatives represent a highly versatile and potent class of anticancer agents.[8] Their ability to interact with multiple biological targets involved in carcinogenesis provides a significant advantage in developing therapies that can circumvent drug resistance.[5][6] The structure-activity relationship studies consistently show that modifications to the aryl rings, such as the inclusion of electron-withdrawing groups like halogens or trifluoromethyl groups, can significantly enhance cytotoxic activity.[3][10] Future research will likely focus on optimizing the pharmacokinetic profiles of lead compounds, exploring novel hybrid molecules incorporating the thiourea scaffold, and advancing the most promising candidates into preclinical and clinical development.[3]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 7. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

Structure-Activity Relationship: Unlocking the Antimicrobial Potential of Thiourea Derivatives

An in-depth analysis of the antimicrobial potential of (4-Acetylphenyl)thiourea, highlighting key structural-activity relationships and experimental evaluation methodologies. While specific data on this compound is not extensively available in current scientific literature, this guide provides a comprehensive framework for its initial screening, based on the broader class of thiourea compounds.

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of chemical scaffolds explored, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This guide offers a technical overview of the methodologies required to conduct an initial antimicrobial screening of this compound.

The antimicrobial efficacy of thiourea derivatives is intricately linked to the nature and position of substituents on their aromatic rings.[5] Structure-activity relationship (SAR) studies reveal several key trends that provide a rationale for screening this compound:

-

Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br), nitro (-NO2), or trifluoromethyl (-CF3) moieties, on the phenyl rings often enhances antimicrobial activity.[5] These groups can increase the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.

-

Aromatic and Heteroaromatic Scaffolds: Modifications on the thiourea core with various aromatic and heteroaromatic substituents have led to compounds with potent activity against drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[5]

-

Potential Targets: Thiourea derivatives have been shown to interact with multiple biological targets, disrupting bacterial metabolism and inhibiting microbial replication.[5] Potential mechanisms include the inhibition of key enzymes such as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase.[5][6] Some derivatives have also been found to disrupt the integrity of the bacterial cell wall.[7]

The acetyl group in this compound is an electron-withdrawing group, suggesting that it may contribute positively to the compound's antimicrobial potential, making it a candidate worthy of screening.

Data Presentation: Antimicrobial Activity of Representative Thiourea Derivatives

| Compound/Derivative Class | Test Organism(s) | MIC Range (µg/mL) | Reference |

| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus (standard and hospital strains) | 0.5 - 2 | [8] |

| Thiourea derivative 'TD4' | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 | [7][9] |

| Glucose-conjugated thioureas with 1,3-thiazole ring | S. aureus, K. pneumonia, P. aeruginosa | 0.78 - 3.125 | [10] |

| 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives with thiourea moiety | Various pathogenic bacteria and fungi | 10 - 70 | [11] |

| N-alkylthioureas | Mycobacterium tuberculosis | (Twofold to fourfold more potent than Isoniazid) | [8] |

Experimental Protocols

A thorough initial screening of this compound would involve determining its bacteriostatic or bactericidal activity against a panel of clinically relevant microorganisms. The following are detailed methodologies for two standard antimicrobial susceptibility tests.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Materials:

-

This compound (test compound)

-

Sterile 96-well microtiter plates[14]

-

Standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard)[15]

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative/Growth control (broth and inoculum) and Sterility control (broth only)[12]

-

Multichannel pipette

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.[14]

-

Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[14]

-

Serial Dilution: Add 100 µL of the 2x concentrated test compound to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.[14]

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16] Add the standardized inoculum to each well (except the sterility control).

-

Controls:

-

Growth Control: Wells containing broth and inoculum without the test compound.

-

Sterility Control: Wells containing only broth to check for contamination.

-

Positive Control: A separate dilution series with a standard antibiotic.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[16]

-

Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[12][15]

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the sensitivity or resistance of bacteria to an antimicrobial agent.[17][18]

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)[18]

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs[19]

-

Forceps

-

Ruler or calipers

-

Control antibiotic disks

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[18]

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[17][19] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[17][19]

-

Disk Application: Allow the plate to dry for 3-5 minutes.[17] Using sterile forceps, apply paper disks impregnated with a known concentration of this compound onto the agar surface.[18] Ensure disks are placed at least 24 mm apart.[18] Gently press each disk to ensure complete contact with the agar.[19]

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[19][20]

-

Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[20] The susceptibility of the organism is determined by comparing this zone diameter to standardized charts (e.g., from CLSI).[17]

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for initial antimicrobial screening of a test compound.

Potential Microbial Targets of Thiourea Derivatives

Caption: Potential mechanisms of antimicrobial action for thiourea compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. bio-protocol.org [bio-protocol.org]

- 17. asm.org [asm.org]

- 18. microbenotes.com [microbenotes.com]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. chainnetwork.org [chainnetwork.org]

(4-Acetylphenyl)thiourea molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (4-Acetylphenyl)thiourea, a molecule of interest in medicinal chemistry and drug development.

Core Molecular Data

This compound is an organic compound featuring a thiourea group linked to an acetyl-substituted phenyl ring.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀N₂OS | [1][2] |

| Molecular Weight | 194.25 g/mol | [2] |

| IUPAC Name | 1-(4-acetylphenyl)thiourea | [1] |

| CAS Number | 71680-92-7 | [1][2] |

Synthesis of this compound and Related Compounds

The synthesis of acetylphenyl thiourea derivatives can be achieved through established organic chemistry protocols. A representative procedure for a closely related analogue, 3-Acetyl-1-(4-methylphenyl)thiourea, is detailed below and can be adapted for the synthesis of this compound by using 4-aminoacetophenone instead of 4-methylaniline.

Experimental Protocol: Synthesis of an Acetylphenyl Thiourea Derivative[3]

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate

-

4-Aminoacetophenone (or 4-methylaniline for the cited protocol)

-

Acetone

-

Acidified cold water

-

Acetonitrile (for recrystallization)

Procedure:

-

A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

The reaction mixture is refluxed for 30 minutes.

-

After cooling to room temperature, a solution of 4-aminoacetophenone (0.10 mol) in acetone (10 ml) is added.

-

The mixture is then refluxed for an additional 3 hours.

-

The reaction mixture is poured into acidified cold water, leading to the precipitation of the product.

-

The crude product is collected and recrystallized from acetonitrile to a constant melting point to yield the purified compound.

Experimental Workflow: Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[3][4][5][6] While specific data for this compound is limited in publicly available literature, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Antibacterial Activity

Thiourea derivatives have demonstrated notable efficacy against a range of bacterial pathogens.[3][7] The antibacterial potential of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control antibiotic (e.g., ciprofloxacin, amikacin)

-

Negative control (broth only)

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Control wells containing bacteria with no compound, and broth only, are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity and Potential Signaling Pathway

Several thiourea derivatives have been investigated for their anticancer properties and have been shown to induce apoptosis and inhibit cancer cell proliferation.[4][5] While the precise mechanism for this compound is not yet elucidated, a plausible target, based on studies of other thiourea compounds, is the Wnt/β-catenin signaling pathway.[8][9] Aberrant activation of this pathway is a hallmark of many cancers.

The canonical Wnt signaling pathway, in the absence of a Wnt ligand, involves the continuous degradation of β-catenin, a key signaling molecule. This is mediated by a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, which phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival.[8][10][11] It is hypothesized that certain thiourea derivatives may interfere with this pathway, potentially by inhibiting the interaction between β-catenin and TCF/LEF, thereby downregulating the expression of oncogenic target genes.

Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway by this compound.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and cholinesterases.[12][13] This inhibitory activity presents opportunities for the development of novel therapeutics for diseases associated with the dysregulation of these enzymes. For instance, urease inhibitors are of interest in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the well-documented biological activities of the broader thiourea class of compounds, including antibacterial, anticancer, and enzyme-inhibitory effects, make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the detailed elucidation of its specific mechanisms of action and the in-vivo evaluation of its efficacy and safety.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound/CAS:71680-92-7-HXCHEM [hxchem.net]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding in Acetylphenyl Thioureas

For Immediate Release